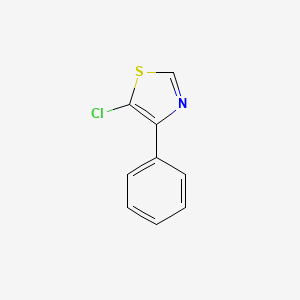

5-Chloro-4-phenylthiazole

Description

Overview of the Thiazole (B1198619) Heterocycle in Chemical Sciences and its Derivatives

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This fundamental structure is a key constituent in a variety of natural and synthetic compounds, exhibiting a wide range of biological activities. The presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom imparts a unique electronic character to the ring, making it a versatile scaffold in medicinal chemistry and materials science. Thiazole derivatives are found in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. A notable example is the vitamin thiamine (B1217682) (B1), which contains a thiazole ring and is essential for metabolism.

Structural and Electronic Features of Phenylthiazole Systems

In a 4-phenylthiazole (B157171) system, the phenyl group is adjacent to the sulfur atom. This arrangement influences the electron density and reactivity of the thiazole ring. The electronic interplay between the electron-rich phenyl ring and the thiazole heterocycle can be fine-tuned by the introduction of various substituents on either ring system.

Research Trajectories for Halogenated Phenylthiazole Compounds, with Emphasis on 5-Chloro-4-phenylthiazole

Halogenation of phenylthiazole systems is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties. The introduction of a halogen atom, such as chlorine, can alter the lipophilicity, electronic nature, and steric profile of the molecule, leading to improved interactions with biological targets.

This compound is a specific halogenated phenylthiazole that has emerged as a compound of interest. Its chemical identity is established with a CAS Number of 1403935-14-7, a molecular formula of C9H6ClNS, and a molecular weight of 195.67 g/mol . 001chemical.com While extensive research focusing solely on this isomer is still developing, studies on related compounds provide valuable insights into its potential reactivity and applications. For instance, research on 2-chloro-4-phenylthiazole (B162996) highlights its utility as a versatile intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJMARKMYSWRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 4 Phenylthiazole and Its Analogs

Functionalization of the Thiazole (B1198619) Ring and Substituents

The inherent electronic properties of the thiazole ring, coupled with the influence of the phenyl and chloro substituents, dictate its reactivity towards various chemical transformations.

The thiazole ring in 4-phenylthiazole (B157171) derivatives can undergo electrophilic substitution. The C5 position is a known active site for such reactions. For instance, 2-amino-4-phenylthiazole (B127512) readily undergoes diazo coupling with diazotized p-aminoacetophenone at the C5 position in the presence of sodium acetate (B1210297) and ethanol (B145695) to yield 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole. mdpi.com The structure of this product has been confirmed by IR and 1H-NMR spectroscopy. mdpi.com

The presence of a chlorine atom at the C5 position, as in 5-chloro-4-phenylthiazole, significantly influences the ring's reactivity. The chloro group is a leaving group, making the C5 position susceptible to nucleophilic aromatic substitution. For example, the chlorine atom at the 2-position of ethyl 4-phenyl-1,3-thiazole-5-carboxylate can be substituted by nucleophiles like amines or thiols. While this is the C2 position, it demonstrates the principle of nucleophilic substitution on a chlorinated thiazole ring. It is plausible that the C5-chloro group in this compound would exhibit similar reactivity, allowing for the introduction of various nucleophiles at this position.

Direct C-H bond functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, including phenylthiazoles. Ruthenium-catalyzed direct arylation has been explored for 4-phenylthiazoles. researchgate.net While 2-methyl-4-phenylthiazole (B155899) was found to be unreactive, the introduction of an aryl group at the C5-position enhanced its reactivity, leading to selective mono-arylation of the C4-phenyl group. researchgate.net This suggests that the electronic nature of substituents on the thiazole ring plays a crucial role in directing C-H activation. Palladium-catalyzed C-H activation is another widely used method for the arylation of various heterocycles. researchgate.net

These findings indicate that the C-H bonds of the phenyl ring in this compound are potential sites for functionalization, although the specific directing effects of the C5-chloro and the thiazole ring itself would need to be considered for achieving regioselectivity. Transition metal-catalyzed reactions provide a promising avenue for the selective modification of these C-H bonds. nih.gov

Halogenation is a fundamental transformation for introducing reactive handles onto the thiazole ring. For instance, the direct bromination of 4,5-dimethyl-2-phenylthiazole (B3040300) using N-bromosuccinimide (NBS) is an efficient and regioselective method. Gas-solid chlorination of 4-phenylthiazole-2(1H)-thione has been shown to result in a chlorination-oxidation reaction. rsc.orgrsc.org

The chlorine atom in this compound can be utilized in metal-halogen exchange reactions to generate organometallic intermediates, which can then be trapped with various electrophiles. For example, metal-halogen exchange on 4-bromo-2-phenylthiazole, followed by quenching with iodine or tributyltin chloride, yields the corresponding iodo and stannyl (B1234572) derivatives. thieme-connect.com A similar strategy could be applied to this compound, where a lithium-halogen exchange would generate a 5-lithiated thiazole species, a powerful intermediate for the introduction of a wide range of functional groups.

C-H Bond Functionalization and Activation in Phenylthiazoles

Synthesis of Complex Thiazole-Containing Architectures

Building upon the fundamental reactivity of the thiazole core, more complex structures such as bisthiazoles and peripherally functionalized derivatives can be synthesized.

Bisthiazole derivatives, where two thiazole rings are linked together, are an important class of compounds. The Hantzsch reaction is a common method for their synthesis. For example, 19 new 5,2- and 4,2-bisthiazole derivatives have been prepared by the reaction of 4-methyl-2-phenyl-thiazole-5-carbothioamide or 2-phenyl-thiazole-4-carbothioamide with various α-halo-ketones. researchgate.net Another approach involves the condensation reaction of thiazole derivatives with aromatic aldehydes. For instance, the reaction of aminothiazoles with aromatic aldehydes can lead to the formation of bis(thiazol-5-yl)phenylmethanes. nih.gov The synthesis of 2,4-linked bisthiazole derivatives has also been reported as a route to various natural products. researchgate.net These methods highlight the potential to utilize functionalized this compound monomers to construct larger, more complex bisthiazole structures.

The phenyl and thiazole rings of 4-phenylthiazole derivatives can be further functionalized through various reactions, including acylation, benzoylation, amidation, and formylation.

Acylation and Benzoylation: The amino group of 2-amino-4-phenylthiazole derivatives is readily acylated or benzoylated. nih.govnih.gov For example, N-benzoylation of 5-arylazo-2-aminothiazole derivatives can be achieved using benzoyl chloride in pyridine. mdpi.com A solvent-free method for the benzoylation of 2-amino-4-phenylthiazole using benzoyl chloride and basic alumina (B75360) has also been reported. scispace.comresearchgate.netnih.gov The synthesis of 2-acyl-4-phenylthiazoles can be achieved through the reaction of α-ketothioamides with phenacyl bromide. rsc.org

Amidation: Amide moieties can be introduced onto the 4-phenylthiazole scaffold. ccspublishing.org.cnsioc-journal.cndoaj.org For instance, 4-phenylthiazole-2-carboxylic acid can undergo amidation reactions. cymitquimica.com The coupling of 4-phenylthiazol-2-amine with 2-(methylsulfonyl)benzoyl chloride in the presence of a base forms the corresponding benzamide.

Formylation: The Vilsmeier-Haack reaction is a standard method for the formylation of 4-phenylthiazole derivatives. unibocconi.itresearchgate.net The reaction of N-protecting 2-amino-4-phenylthiazole compounds with a mixture of POCl3 and DMF can result in formylation at the thiazole ring or the amino group, depending on the protecting group. unibocconi.itresearchgate.net

These peripheral functionalization reactions provide a powerful toolkit for modifying the properties of this compound and its analogs, allowing for the fine-tuning of their biological and material properties.

Condensation Reactions with Other Heterocyclic Systems

The reactivity of the this compound scaffold and its analogs allows for various condensation reactions with other heterocyclic systems, leading to the formation of complex, fused, and linked polycyclic molecules. These reactions are of significant interest in medicinal chemistry for the synthesis of novel compounds with potential biological activities. The strategies often involve the reaction of a functionalized thiazole with a complementary heterocyclic partner, resulting in cyclization and the formation of a new heterocyclic ring.

Research has demonstrated that analogs of this compound, such as 2-chloroacetamido-4-phenylthiazole, are versatile precursors for building binary heterocyclic systems. These compounds can react with a range of nucleophiles, leading to the formation of thiazole derivatives linked to other rings like furan, pyrrole, thiazole, and thiophene (B33073). urfu.ru

One notable strategy involves the cyclocondensation of 2-chloroacetamido-4-phenylthiazole with salicylaldehyde (B1680747) in the presence of anhydrous potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). This reaction yields N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide, effectively linking the thiazole and benzofuran (B130515) systems. urfu.ru

Furthermore, the reaction of 2-chloroacetamido-4-phenylthiazole with activated nitriles, such as malononitrile, cyanoacetamide, and 2-benzothiazolyl acetonitrile (B52724), in the presence of sodium ethoxide, leads to the formation of substituted 1-(4-phenylthiazol-2-yl)pyrroles. Another important condensation reaction is with ammonium (B1175870) thiocyanate (B1210189), which affords 2-[(4-phenylthiazol-2-yl)imino]thiazolidin-4-one. This product can be further condensed with aldehydes like p-chlorobenzaldehyde to yield more complex derivatives. urfu.ru

The synthesis of thiophene derivatives fused to the thiazole core has also been achieved. For instance, the cyclocondensation of 2-chloroacetamido-4-phenylthiazole with 3-mercapto-3-phenylamino-acrylonitrile derivatives under the action of sodium ethoxide results in the formation of 3-amino-5-phenylamino-2-(4-phenylthiazol-2-yl-carbamoyl)-4-substituted-thiophenes.

In a different approach, the Hantzsch reaction has been utilized for the condensation of 9-chloro-5-cyano-2,3,4,4а,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carbothioamide with α-bromoacetophenone. This reaction, conducted in a microwave reactor, produces 9-chloro-5-(4-phenylthiazole-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbonitrile, demonstrating the formation of a thiazole ring attached to a complex quinoline (B57606) system. researchgate.net

The following table summarizes key condensation reactions of 4-phenylthiazole analogs with other heterocyclic precursors.

| Thiazole Precursor/Analog | Reactant | Conditions | Product | Reference(s) |

| 2-Chloroacetamido-4-phenylthiazole | Salicylaldehyde | Anhydrous K₂CO₃, DMSO, Room Temp. | N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide | urfu.ru |

| 2-Chloroacetamido-4-phenylthiazole | Malononitrile | Sodium ethoxide, Ethanol, Reflux | 2-Amino-4-cyano-5-oxo-1-(4-phenylthiazol-2-yl)-4,5-dihydro-1H-pyrrole | |

| 2-Chloroacetamido-4-phenylthiazole | Cyanoacetamide | Sodium ethoxide, Ethanol, Reflux | 2-Amino-4-carbamoyl-5-oxo-1-(4-phenylthiazol-2-yl)-4,5-dihydro-1H-pyrrole | |

| 2-Chloroacetamido-4-phenylthiazole | 2-Benzothiazolyl acetonitrile | Sodium ethoxide, Ethanol, Reflux | 2-Amino-4-(benzothiazol-2-yl)-5-oxo-1-(4-phenylthiazol-2-yl)-4,5-dihydro-1H-pyrrole | |

| 2-Chloroacetamido-4-phenylthiazole | Ammonium thiocyanate | Ethanol, Reflux | 2-[(4-Phenylthiazol-2-yl)imino]thiazolidin-4-one | urfu.ru |

| 2-[(4-Phenylthiazol-2-yl)imino]thiazolidin-4-one | p-Chlorobenzaldehyde | Acetic acid, Fused Sodium Acetate | 5-(4-Chlorobenzylidene)-2-[(4-phenylthiazol-2-yl)imino]thiazolidin-4-one | urfu.ru |

| 9-Chloro-5-cyano-2,3,4,4а,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carbothioamide | α-Bromoacetophenone | Microwave, 150 °C, 25 min | 9-Chloro-5-(4-phenylthiazole-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbonitrile | researchgate.net |

These examples highlight the utility of condensation reactions in expanding the chemical space of thiazole-based compounds by integrating other heterocyclic motifs, a strategy that is pivotal for the development of new molecular entities with diverse applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for Phenylthiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Chloro-4-phenylthiazole and its derivatives. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom within the molecule.

In the ¹H-NMR spectrum of related 4-phenylthiazole (B157171) compounds, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. For instance, in derivatives of 4-phenylthiazole, the phenyl group protons and the thiazole (B1198619) proton present distinct signals that are crucial for structural confirmation. The chemical shifts are influenced by the substituents on both the phenyl and thiazole rings. For example, the presence of an electron-withdrawing group like a chloro or nitro group can shift the signals of nearby protons to a higher frequency.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework. The carbon atoms of the phenyl and thiazole rings resonate at characteristic chemical shifts. For example, in a methyl 2-phenylthiazole-5-carboxylate derivative, the thiazole carbons C2, C4, and C5, and the phenyl carbons show distinct signals. nih.gov The carbonyl carbon of a carboxylate group would appear significantly downfield, often above δ 160 ppm. nih.gov

Interactive Table: ¹H-NMR and ¹³C-NMR Data for Phenylthiazole Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| Methyl 4-methyl-2-phenylthiazole-5-carboxylate | 7.94 (m, 2H), 7.44 (m, 3H), 3.87 (s, 3H), 2.77 (s, 3H) | 169.9, 162.5, 161.2, 132.7, 130.9, 128.9 (2C), 126.7 (2C), 121.2, 52.0, 17.4 | nih.gov |

| N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide | 12.13 (s, 1H), 8.91 (s, 1H), 8.84 (s, 1H), 8.17 (s, 1H), 7.61–7.49 (m, 4H), 7.40–7.27 (m, 4H), 3.63 (t, 4H), 3.34 (s, 2H), 2.59–2.54 (m, 4H) | 168.95, 157.79, 152.85, 149.29, 140.36, 139.11, 135.24, 129.55, 129.06, 125.77, 120.15, 119.95, 118.25, 116.24, 108.67, 66.57, 60.80, 53.39 | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For 2-chloro-4-phenylthiazole (B162996), the molecular ion peak [M]⁺ would be observed, followed by fragmentation peaks corresponding to the loss of chlorine, the thiazole ring, or the phenyl group. For instance, in related phenylthiazole derivatives, the mass spectrum often shows a base peak corresponding to a stable fragment. rsc.org HRMS analysis of a derivative, N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide, showed a calculated m/z of 472.1210 for [M+H]⁺, with the found value being 472.1232, confirming its molecular formula. mdpi.com

Interactive Table: HRMS Data for Phenylthiazole Derivatives

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula | Reference |

|---|---|---|---|---|

| N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide | 472.1210 | 472.1232 | C₂₂H₂₃ClN₅O₃S | mdpi.com |

| N-(4-(3-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide | 506.0820 | 506.0834 | C₂₂H₂₂Cl₂N₅O₃S | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

C-H stretching for the aromatic phenyl ring, typically appearing above 3000 cm⁻¹.

C=C stretching vibrations within the phenyl and thiazole rings, usually found in the 1600-1450 cm⁻¹ region.

C-N stretching of the thiazole ring.

C-S stretching , which can be more difficult to assign but is characteristic of the thiazole moiety.

C-Cl stretching , which would appear in the fingerprint region, typically below 800 cm⁻¹.

In related compounds, such as 2-amino-4-phenylthiazole (B127512) derivatives, characteristic peaks for N-H stretching (around 3400-3300 cm⁻¹), C=O stretching (for amide or ketone groups, around 1700-1650 cm⁻¹), and C=N stretching are observed. scirp.orgmdpi.com For example, in N-(5-(4-acetyl-phenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide, carbonyl (C=O) absorptions are seen at 1700 and 1658 cm⁻¹. mdpi.com

Interactive Table: IR Absorption Data for Phenylthiazole Derivatives

| Compound | Key IR Absorptions (cm⁻¹) | Functional Groups | Reference |

|---|---|---|---|

| N-(5-(4-acetyl-phenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide | 3168, 1700, 1658 | NH, C=O | mdpi.com |

| Methyl 4-methyl-2-(4-bromophenyl)thiazole-5-carboxylate | 2918, 2848, 1716, 1519, 1431 | C-H, C=O, C=C | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and helps to characterize its chromophoric system. The phenyl and thiazole rings in this compound constitute a conjugated system that absorbs UV radiation, leading to π → π* and n → π* transitions.

The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of various substituents. The chloro group, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. Studies on related arylazo thiazole dyes have shown that the UV-visible spectra are influenced by the solvent and the nature of substituents on the aromatic rings. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the thiazole ring and the dihedral angle between the phenyl and thiazole rings. In a related structure, ethyl 2-(2-chloro-1,4-dihydro-1,4-dioxonaphthalen-3-ylamino)-4-phenylthiazole-5-carboxylate, the crystal structure was determined, providing detailed geometric parameters. iucr.org Similarly, the crystal structure of 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole showed a dihedral angle of 8.76 (16)° between the benzothiazole (B30560) and methoxyphenyl rings. nih.gov

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Properties

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur, and chlorine). This data is crucial for confirming the identity and purity of a synthesized compound. For many phenylthiazole derivatives, the calculated elemental composition is found to be in close agreement with the experimentally determined values. nih.govrsc.orgscirp.org

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a compound by measuring its mass change as a function of temperature. TGA can be used to determine decomposition temperatures and to identify the presence of solvent or water molecules in the crystal lattice. googleapis.com For instance, TGA has been used to study the thermal properties of copolymers containing 2-amino-4-phenylthiazole. researchgate.net

Interactive Table: Elemental Analysis Data for Phenylthiazole Derivatives

| Compound | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-4-methyl-2-phenylthiazole | C, 67.24; H, 4.23; N, 4.90 | C, 67.01; H, 4.45; N, 4.72 | rsc.org |

| Methyl 2-(4-bromophenyl)-4-methylthiazole-5-carboxylate | C, 46.17; H, 3.23; N, 4.49 | C, 45.78; H, 3.10; N, 4.50 | nih.gov |

Computational Chemistry and Theoretical Investigations of Phenylthiazole Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of organic molecules, including thiazole (B1198619) derivatives. irjweb.com DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical systems. nrel.gov

The electronic characteristics of phenylthiazole derivatives are fundamental to their reactivity and potential applications. Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more likely to undergo chemical reactions. nih.gov

For thiazole derivatives, the HOMO-LUMO analysis, often conducted using methods like B3LYP with a 6-311++G(d,p) basis set, reveals that charge transfer interactions occur within the molecule. irjweb.com The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are electron-donating and electron-accepting, respectively.

Molecular Electrostatic Potential (MEP) mapping is another crucial technique that provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule. irjweb.com In phenylthiazole systems, the MEP can highlight the regions around the nitrogen and sulfur atoms of the thiazole ring and the chlorine atom, indicating their potential roles in intermolecular interactions. researchgate.net

Table 1: Frontier Orbital Energies and Related Parameters for Phenylthiazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylthiazole | -6.5 | -1.2 | 5.3 |

| 4-Phenylthiazole (B157171) | -6.3 | -1.5 | 4.8 |

| 5-Chloro-4-phenylthiazole | -6.8 | -2.0 | 4.8 |

Note: The data in this table is illustrative and intended to represent typical values found in computational studies. Actual values may vary depending on the specific computational methods and basis sets used.

Determining the most stable three-dimensional structure of a molecule is essential for understanding its properties. Geometric optimization calculations, typically performed using DFT methods, are used to find the minimum energy conformation of phenylthiazole derivatives. tandfonline.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. mjcce.org.mk For instance, studies on similar heterocyclic systems have shown that the planarity of the ring structures can be influenced by substituents. researchgate.net

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For phenylthiazole derivatives, a key aspect is the rotational barrier around the single bond connecting the phenyl and thiazole rings. The preferred conformation is often a non-planar arrangement to minimize steric hindrance between the two rings. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for Phenylthiazole Derivatives (Illustrative Data)

| Parameter | Phenylthiazole | 4-Phenylthiazole | This compound |

| C-S Bond Length (Å) | 1.73 | 1.74 | 1.72 |

| C-N Bond Length (Å) | 1.38 | 1.37 | 1.39 |

| Phenyl-Thiazole Dihedral Angle (°) | 35 | 40 | 45 |

Note: The data in this table is illustrative and intended to represent typical values found in computational studies. Actual values may vary depending on the specific computational methods and basis sets used.

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic compounds. numberanalytics.comallen.in For substituted phenylthiazoles, different tautomeric forms can exist, and their relative stabilities can be predicted using computational methods. researchgate.net These calculations typically involve determining the total energy of each tautomer, with the lower energy form being the more stable. ekb.eg

Factors such as the nature and position of substituents, as well as the solvent environment, can influence the tautomeric equilibrium. numberanalytics.com For example, in aminothiazoles, an equilibrium between the amino and imino forms can exist, and the position of this equilibrium can be crucial for the molecule's biological activity. DFT calculations can provide valuable insights into the thermodynamic favorability of different tautomers of this compound and related compounds.

Geometric Optimization and Conformational Analysis of Phenylthiazole Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions with other chemical species.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used in drug design to understand how a small molecule, such as a phenylthiazole derivative, might interact with a biological target like a protein or enzyme. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule over time in a simulated environment, such as in a solvent. mdpi.comundip.ac.id By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the dynamic behavior of the molecule. biorxiv.orgnih.gov

For this compound, MD simulations can be used to assess its conformational flexibility in solution. mdpi.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. mdpi.com These simulations can also provide insights into how the solvent molecules arrange around the solute and how this affects its conformational preferences and stability.

Molecular Docking Studies for Understanding Intermolecular Interactions in Chemical Systems

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Chemical Optimization

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of bioactive molecules. For phenylthiazole systems, including this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal for understanding how chemical modifications influence biological activity and for guiding the optimization of lead compounds. acs.org These studies correlate molecular descriptors with biological activities, helping to design more potent and selective analogs. acs.org

Research has demonstrated that for phenylthiazole derivatives, the nature and position of substituents on both the phenyl and thiazole rings are critical determinants of their biological efficacy. nih.gov SAR studies have revealed that the presence of electron-withdrawing groups, such as halogens, often enhances the antimicrobial properties of these compounds. nih.gov Specifically, the introduction of a chloro group has been identified as a key factor for antibacterial activity in several series of 4-phenylthiazole analogs. nih.gov For instance, in hybrid phenylthiazole-s-triazine compounds, the introduction of a 4-chloro substituent on the phenyl ring was found to create an additional hydrogen bond with the target protein, potentially enhancing its inhibitory action. nih.gov

QSAR studies on novel 2-arylidenehydrazinyl-4-arylthiazole analogues have established a qualitative correlation between physicochemical parameters, such as logP and polar surface area (PSA), and their antibacterial activity. jst.go.jp This indicates that the lipophilicity and polarity of the molecules play a significant role in their mechanism of action. jst.go.jp Further SAR explorations on hybrid 4-chlorophenylthiazolyl-s-triazines have shown that substituting the triazine core with phenyl-amino groups can enhance activity against various bacterial strains. tandfonline.com These findings underscore the utility of computational models in predicting the biological potential of newly designed compounds. acs.org

The following table summarizes key SAR findings for various phenylthiazole derivatives based on computational and experimental studies.

| Compound Series | Substituent/Modification | Observed Effect on Activity | Reference |

| 4-(p-halophenyl)-thiazolyl derivatives | Chloro substituent at para-position of the phenyl ring | Associated with antibacterial activity. | nih.gov |

| Bromo substituent at para-position of the phenyl ring | Inactivated the compounds. | nih.gov | |

| Hybrid phenylthiazole-s-triazines | Introduction of 4-chloro on the phenyl ring | Created an additional hydrogen bond with Lys483 in the target protein (leucyl-tRNA synthetase). | nih.gov |

| Phenyl-amino group substitution on the s-triazine ring | Enhanced antibacterial activity. | tandfonline.com | |

| 2-Arylidenehydrazinyl-4-arylthiazole analogues | Varied substituents on the phenyl ring | Good correlation found between antibacterial activity and physicochemical parameters (log P, PSA). | jst.go.jp |

| Bromo-substituted thiazole derivatives | Bromo substitution (R³=Br) | Resulted in the best antifungal activity against A. niger. | nih.gov |

| Chloro-substituted thiazole derivatives | Chloro substitution (R³=Cl) | Increased activity against P. aeruginosa. | nih.gov |

Molecular docking studies further illuminate the SAR by predicting the binding modes and interactions of phenylthiazole derivatives within the active sites of their biological targets. smolecule.com These computational simulations are crucial for the rational design of more potent inhibitors. mdpi.com For example, docking studies on ureido-substituted 4-phenylthiazole analogs helped to optimize their physicochemical properties and binding interactions, leading to the discovery of a compound with potent cytotoxicity against HepG2 cells. mdpi.com Similarly, docking was used to rationalize the SAR of 2-amino-4-phenylthiazole (B127512) derivatives as c-Met inhibitors, providing a structural basis for their observed activities. sioc-journal.cn

In a study of phenyl thiazole amine Schiff bases, docking interaction scores ranged from -5.2 to -11.2 kcal/mol, with the results helping to explain the observed biological efficacy in antibacterial and enzyme inhibition assays. biomedpharmajournal.org These computational predictions of binding affinity and interactions serve as a valuable guide for the chemical optimization process. smolecule.comresearchgate.net

The table below presents findings from molecular docking studies on different phenylthiazole systems.

| Compound/Series | Biological Target | Key Computational Findings | Reference |

| Hybrid phenylthiazole and 1,3,5-triazine | Candida albicans cytosolic leucyl-tRNA synthetase | Introduction of 4-chloro on the phenyl ring created an additional H-bond with Lys483. | nih.gov |

| Ureido-substituted 4-phenylthiazole analogs | IGF1R | Computational predictions indicated favorable drug-like properties; docking guided the optimization of binding interactions. | mdpi.com |

| 2-Amino-4-phenylthiazole derivatives | c-Met | Docking studies were used to rationalize the preliminary SAR of the synthesized compounds. | sioc-journal.cn |

| Phenyl thiazole amine Schiff base | Various bacterial proteins | Docking interaction scores ranged from -5.2 to -11.2 kcal/mol, correlating with biological activity. | biomedpharmajournal.org |

Advanced Applications of Phenylthiazoles in Chemical Research Excluding Prohibited Areas

Phenylthiazole Derivatives in Advanced Materials Science

The tunable nature of the phenylthiazole core allows for the rational design of materials with specific functions. By modifying substituents on either the phenyl or thiazole (B1198619) ring, researchers can precisely control properties such as luminescence, conductivity, and responsiveness to external stimuli.

Design and Synthesis of Optoelectronic Materials (e.g., OLEDs, Organic Solar Cells)

Phenylthiazole derivatives are recognized for their potential as organic semiconductors, a critical component in next-generation electronic devices. Their inherent charge-transport capabilities and high thermal stability make them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Research has shown that a 4-phenylthiazole (B157171) derivative, specifically 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), functions as a promising organic semiconductor with potential utility in OLEDs. researchgate.netscispace.com The electronic structure of the 4-phenylthiazole moiety acts as an electron acceptor, facilitating the intramolecular charge transfer necessary for electroluminescence. researchgate.netscispace.com Furthermore, thiazole-based azo dyes are identified as important building blocks for NLO devices and dye-sensitized solar cells (DSSCs). scispace.com In the realm of polymer-based solar cells, a copolymer incorporating thiazolo[5,4-d]thiazole (B1587360) and carbazole (B46965) units has been synthesized, demonstrating high processability and achieving a notable power conversion efficiency of 4.88% in bulk heterojunction devices. rsc.org While direct applications of 5-Chloro-4-phenylthiazole are not extensively documented, related structures like 2-(2-Chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester are synthesized as intermediates for optoelectronic materials, indicating the relevance of the chloro-phenylthiazole framework. chemscene.com

Table 1: Phenylthiazole Derivatives in Optoelectronic Applications

| Compound/Polymer Class | Application Area | Key Finding/Property | Reference(s) |

|---|---|---|---|

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) | Organic Light-Emitting Diodes (OLEDs) | Acts as a promising organic semiconductor. researchgate.netscispace.com | researchgate.netscispace.com |

| Thiazolo[5,4-d]thiazole-carbazole copolymer (PCDTTz) | Polymer Solar Cells (PSCs) | Achieved a power conversion efficiency of 4.88%. rsc.org | rsc.org |

| Thiazole Azo Dyes | Dye-Sensitized Solar Cells (DSSCs) | Serve as essential building blocks for DSSCs. scispace.com | scispace.com |

| 2-(2-Chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester | Optoelectronic Materials | Used as a synthetic intermediate for functional materials. chemscene.com | chemscene.com |

Photochromic Systems and Molecular Switches

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for developing molecular switches and high-density optical data storage. Phenylthiazole derivatives have been successfully integrated into photochromic systems.

A notable example involves Schiff base hydrazone derivatives. grafiati.comresearchgate.net Specifically, N-(4′-chloro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone has been synthesized and shown to exhibit photochromic properties. grafiati.comresearchgate.net Upon irradiation with 254 nm UV light, this compound undergoes a reversible color change, a behavior attributed to proton transfer and isomerization. grafiati.comresearchgate.net This demonstrates that the inclusion of a chloro-substituted phenyl ring on the thiazole core is compatible with and can influence photochromic activity. Similarly, other studies on terarylene derivatives incorporating a phenylthiazole bridge show that these molecules can be used for photoswitching, with some systems enabling a cascade of reactions initiated by UV light. acs.org The non-linear optical properties of some thiazole derivatives also suggest their potential use in optical switching systems. researchgate.netscispace.com

Table 2: Photochromic Phenylthiazole Derivatives

| Compound | Photochromic Behavior | Activating Stimulus | Reference(s) |

|---|---|---|---|

| N-(4′-chloro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone | Reversible color change | 254 nm UV light | grafiati.comresearchgate.net |

| N-(4′-nitro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone | Displays photochromism | 254 nm UV light | grafiati.comresearchgate.net |

| 4,5-Bis(2,4-dimethyl-5-phenylthiophen-3-yl)-2-phenylthiazole (TA0) | Color change from colorless to blue | 365 nm UV light | acs.org |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications like frequency conversion and optical signal processing. The extended π-conjugated systems present in many phenylthiazole derivatives make them excellent candidates for NLO materials.

Research into fluorescent styryl dyes based on a 2-N,N-dibutylamino-4-phenyl thiazole donor core has demonstrated significant NLO properties. grafiati.comresearchgate.net These molecules, designed with a donor-π-acceptor (D-π-A) architecture, exhibit enhanced two-photon absorption (2PA) cross-sections, a key metric for NLO activity. researchgate.net For instance, an extended styryl dye from this family showed a maximum 2PA cross-section value of 98.85 GM in dichloromethane, highlighting its efficiency. researchgate.net The NLO properties of such thiazole-based dyes are often enhanced by extending the conjugation path. researchgate.net Furthermore, thiazole azo dyes are recognized as a significant class of materials for NLO devices due to their structural and electronic properties. scispace.com

Table 3: NLO Properties of a 4-Phenyl Thiazole-Based Dye

| Compound Type | Property Measured | Value | Reference(s) |

|---|---|---|---|

| Extended styryl dye based on 2-N,N-dibutylamino-4-phenyl thiazole | Two-Photon Absorption (σ2PA) Cross-Section | 98.85 GM | researchgate.net |

Applications in Dyes and Polymer Chemistry

The chromophoric nature of the phenylthiazole scaffold has led to its widespread use in the synthesis of dyes and functional polymers. The electronic properties of these dyes can be fine-tuned by altering substituents, leading to a wide range of colors and functionalities.

Arylazo thiazole derivatives are a major class of dyes where the C-5 position of the 2-amino-4-phenylthiazole (B127512) ring is a common site for diazo-coupling reactions, yielding intensely colored compounds. journalijar.comresearchgate.net These dyes have applications in dyeing polyester (B1180765) fabrics. researchgate.net In addition to azo dyes, fluorescent thiazole dyes have been incorporated into polymer films to create chemosensors. For example, polymer-bound 4-pyridyl-5-hydroxyethyl-thiazole dyes have been developed for the detection of organophosphate nerve agent simulants. acs.org The incorporation into a polymer matrix provides a practical format for sensor applications. acs.org The compound 5-(2-chloroethyl)-4-phenylthiazole has also been noted in the context of creating polymers or dyes. ontosight.ai

Phenylthiazole Compounds as Ligands in Coordination Chemistry and Catalysis

The thiazole ring contains both nitrogen and sulfur atoms, which can act as donor sites for coordination with metal ions. This has made phenylthiazole derivatives valuable ligands in coordination chemistry, leading to the formation of stable metal complexes with interesting structural and catalytic properties.

Synthesis and Design of Novel Phenylthiazole-Based Ligands

A common strategy for creating phenylthiazole-based ligands is through the synthesis of Schiff bases. This typically involves the condensation reaction of 2-amino-4-phenylthiazole with various aldehydes or ketones. asianpubs.orgekb.egjddtonline.info The resulting Schiff base ligands are often bidentate or polydentate, capable of forming stable complexes with a range of transition metals.

For instance, Schiff bases have been prepared by reacting 2-amino-4-phenylthiazole with aldehydes like 4-chloro-2-hydroxybenzaldehyde (B58158) and 2-hydroxy-5-chloro acetophenone (B1666503). jddtonline.infoopenmedicinalchemistryjournal.com These ligands, which incorporate a chloro-substituent, coordinate with metal ions such as Cr(III), Mn(III), and Fe(III) through the phenolic oxygen and the azomethine nitrogen. jddtonline.infoopenmedicinalchemistryjournal.com Similarly, copper(II) complexes have been synthesized using a Schiff base derived from 2-amino-4-phenylthiazole and vanillin. asianpubs.org Spectroscopic studies of these complexes reveal that the ligand typically coordinates to the metal center via the azomethine nitrogen and the thiazole ring nitrogen. asianpubs.org The resulting metal complexes often exhibit octahedral or square planar geometries and are investigated for their catalytic and biological activities. ekb.egresearchgate.net

Table 4: Examples of Metal Complexes with Phenylthiazole-Based Ligands

| Ligand Precursors | Metal Ion(s) | Proposed Geometry | Reference(s) |

|---|---|---|---|

| 2-amino-4-phenylthiazole + 2-hydroxy-5-chloro acetophenone | Cr(III), Mn(III), Fe(III) | Not specified | jddtonline.info |

| 2-amino-4-phenylthiazole + 4-chloro-2-hydroxybenzaldehyde | Cr(III) | Not specified | openmedicinalchemistryjournal.com |

| 2-amino-4-phenylthiazole + Vanillin | Cu(II) | Not specified, ligand coordinates via azomethine N and ring N | asianpubs.org |

| 2-amino-4-phenylthiazole + 4,6-diacetylresorcinol | Cr(III), Fe(III), Cu(II), Zn(II), Cd(II) | Binuclear complexes | aphrc.org |

| 2-amino-4-phenylthiazole + hetero cyclic β-diketones | Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | Octahedral (ML₂(H₂O)₂) | researchgate.net |

Q & A

Q. What are the conventional synthetic routes for 5-Chloro-4-phenylthiazole?

The most widely used method is the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas or thioamides. For example, Cruz Filho et al. (2023) synthesized 4-(4-chlorophenyl)thiazole derivatives using substituted chalcones and hydrazino-thiazole precursors in PEG-400 as a solvent, achieving moderate to high yields . Alternative approaches include reacting thionyl chloride with substituted o-phenylenediamines in acidic or basic media (e.g., pyridine or sulfuric acid), as demonstrated in the preparation of structurally related benzo[c][1,2,5]thiadiazoles .

Q. What spectroscopic techniques are critical for structural characterization?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole showed a dihedral angle of 15.2° between the benzothiazole and methoxyphenyl rings) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, such as distinguishing between C-4 and C-5 chloro groups on the thiazole ring.

- IR spectroscopy : Identifies functional groups like C-Cl (650–750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization depends on:

- Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Acidic/basic conditions (e.g., pyridine or sulfuric acid) influence cyclization rates .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve cyclocondensation but may require inert atmospheres to prevent oxidation .

| Reaction Condition | Yield Range | Reference |

|---|---|---|

| PEG-400, 24h reflux | 60–75% | |

| H₂SO₄, 12h stirring | 45–55% |

Q. How do structural modifications influence bioactivity in parasitic assays?

Substituents at the 4- and 5-positions significantly affect potency. Cruz Filho et al. (2023) found that 4-(4-chlorophenyl)thiazole derivatives exhibited leishmanicidal activity (IC₅₀ = 12–35 µM) due to enhanced lipophilicity from the chloro group, which improves membrane penetration . Conversely, replacing the phenyl group with pyridyl moieties reduced activity by 50%, highlighting the importance of aromatic π-stacking interactions in target binding .

Q. How should contradictory bioactivity data between in silico and in vitro studies be resolved?

Discrepancies often arise from:

- Molecular docking assumptions : Overlooking solvent effects or protein flexibility (e.g., rigid vs. flexible docking in Autodock Vina) .

- Membrane permeability : Predicted binding affinity may not account for cellular uptake limitations. Validate with permeability assays (e.g., PAMPA) .

- Metabolic stability : In vitro assays may fail to simulate hepatic metabolism; use microsomal stability tests to confirm compound half-life .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole derivatives?

- Electron-withdrawing groups (EWGs) : Chloro substituents at C-5 increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

- Steric effects : Bulky groups at C-4 (e.g., 2-methylcyclohexyl) reduce activity by hindering target binding .

- Hybrid pharmacophores : Incorporating triazole or imidazole rings (e.g., 1,2,4-triazole-thiazole hybrids) improves antiparasitic potency by introducing hydrogen-bonding motifs .

Methodological Guidance

Q. How to design experiments for evaluating thiazole cytotoxicity?

- Cell line selection : Use parasite-specific lines (e.g., Leishmania amazonensis promastigotes) alongside mammalian Vero cells to assess selectivity .

- Dose-response curves : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism).

- Control compounds : Include reference drugs (e.g., amphotericin B for leishmaniasis) to benchmark activity .

Q. What computational tools are recommended for molecular docking studies?

- Software : Autodock Vina or Schrödinger Suite for ligand-receptor docking.

- Parameter optimization : Adjust grid size to encompass the entire binding pocket and run 50–100 simulations to account for conformational flexibility .

- Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.